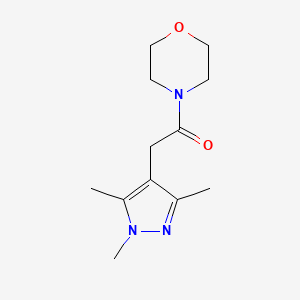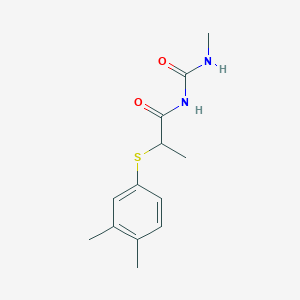
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as MCC, is a synthetic compound that has been widely used in scientific research. MCC is a cyclopropane derivative that is structurally similar to other compounds used in pharmaceuticals, such as ibuprofen and naproxen.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments is its relative ease of synthesis. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may improve its solubility and other properties. Another area of interest is the development of new derivatives of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may have improved biological activities. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide and its potential therapeutic applications.
Synthesemethoden
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzonitrile with ethyl diazoacetate to form a cyclopropane ring. The resulting compound is then treated with methylamine to produce N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. The synthesis of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been used in a variety of scientific research applications, including as a tool to study the effects of cyclopropane derivatives on biological systems. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects. It has also been used as a model compound to study the metabolism of cyclopropane derivatives in vivo.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-8(7)11(14)13-10-5-3-2-4-9(10)12/h2-5,7-8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGCSWMUCBRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)


![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)


![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)



